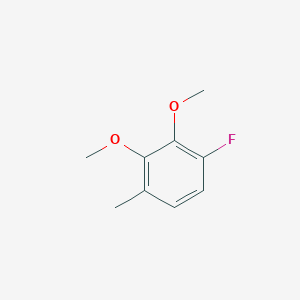
1-Fluoro-2,3-dimethoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2,3-dimethoxy-4-methylbenzene is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . It is a derivative of benzene, characterized by the presence of a fluorine atom, two methoxy groups, and a methyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Fluoro-2,3-dimethoxy-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 2,3-dimethoxy-4-methylbenzene using a fluorinating agent such as Selectfluor . The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and purity.
Análisis De Reacciones Químicas
1-Fluoro-2,3-dimethoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Fluoro-2,3-dimethoxy-4-methylbenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-2,3-dimethoxy-4-methylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the electron-rich benzene ring attacks an electrophile, forming a sigma complex. This intermediate then undergoes deprotonation to yield the substituted product .
Comparación Con Compuestos Similares
1-Fluoro-2,3-dimethoxy-4-methylbenzene can be compared with other similar compounds such as:
1-Fluoro-2,3-dimethoxybenzene: Lacks the methyl group, which can affect its reactivity and physical properties.
2,3-Dimethoxy-4-methylbenzene: Lacks the fluorine atom, resulting in different chemical behavior and applications.
1-Fluoro-4-methylbenzene:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and make it valuable for targeted research applications.
Propiedades
Fórmula molecular |
C9H11FO2 |
|---|---|
Peso molecular |
170.18 g/mol |
Nombre IUPAC |
1-fluoro-2,3-dimethoxy-4-methylbenzene |
InChI |
InChI=1S/C9H11FO2/c1-6-4-5-7(10)9(12-3)8(6)11-2/h4-5H,1-3H3 |
Clave InChI |
DIQLUBOYYKDQEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)F)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methoxyphenyl)methoxy]propanoic Acid](/img/structure/B14021458.png)
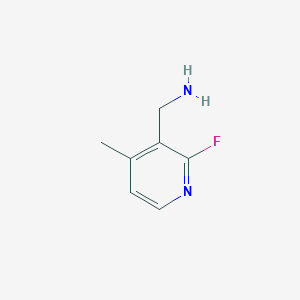
![N-[(E)-(4-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14021463.png)
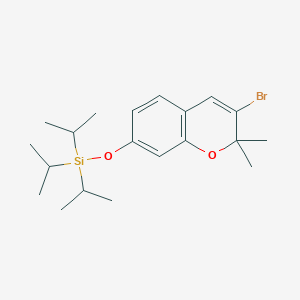


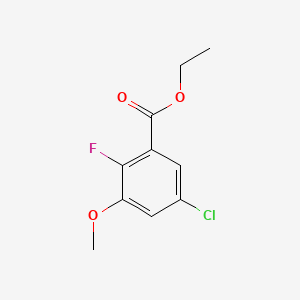

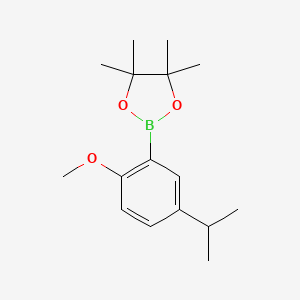

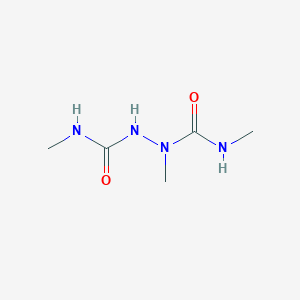
![6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14021526.png)


